molecular formula C14H13N3S2 B1420190 6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1204297-03-9

6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1420190
CAS No.: 1204297-03-9
M. Wt: 287.4 g/mol
InChI Key: ZJKYPMFDEJRQGN-UHFFFAOYSA-N
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Description

6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, a pyridine moiety, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative and a halogenated benzothiazole intermediate.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(methylthio)-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
  • 6-(methylthio)-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
  • 6-(ethylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Uniqueness

6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is unique due to the specific positioning of the methylthio group and the pyridine moiety, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2/c1-18-11-4-5-12-13(7-11)19-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKYPMFDEJRQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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